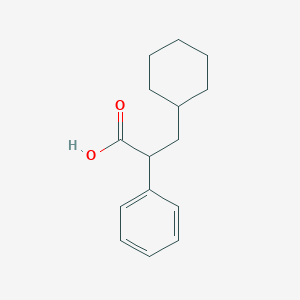

3-Cyclohexyl-2-phenylpropanoic acid

Description

Structural Significance and Chirality of 3-Cyclohexyl-2-phenylpropanoic Acid

A crucial aspect of the structure of this compound is its chirality. The C2 carbon atom is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a carboxylic acid group, a phenyl group, and a cyclohexylmethyl group. This means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Cyclohexyl-2-phenylpropanoic acid and (S)-3-Cyclohexyl-2-phenylpropanoic acid.

Historical Context of Related Propanoic Acid Derivatives in Organic Synthesis

The study of propanoic acid and its derivatives has a rich history in organic synthesis, dating back to the early days of modern chemistry. Propanoic acid itself is a naturally occurring carboxylic acid. straitsresearch.com The development of synthetic methodologies to create more complex derivatives, particularly those with aromatic substituents, has been a significant area of research.

A key historical development in this field was the synthesis of 2-phenylpropionic acid and its analogues. orgsyn.orggoogle.com These compounds gained prominence in the mid-20th century with the discovery of the anti-inflammatory properties of ibuprofen, a well-known member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of these "profens" spurred the development of numerous methods for the α-arylation of carboxylic acid derivatives.

Early synthetic routes often involved multi-step processes. google.com However, continuous research has led to more efficient and stereoselective methods for their preparation. orgsyn.orgmemphis.eduresearchgate.net The synthesis of 3-phenylpropanoic acid, a structural isomer, can be achieved through the hydrogenation of cinnamic acid. wikipedia.org These historical advancements in synthetic chemistry provide the foundational knowledge for the potential synthesis of more complex structures like this compound.

Overview of Research Directions in the Chemistry of this compound

Given the limited specific research on this compound, its potential research directions can be inferred from the applications of structurally similar compounds. The presence of the 2-phenylpropanoic acid moiety suggests a strong potential for investigation in medicinal chemistry.

Pharmaceutical Applications: A primary area of interest would be the exploration of its potential as a therapeutic agent. Many 2-arylpropionic acids are known inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. nih.gov It would be a logical step to synthesize the enantiomers of this compound and evaluate their activity against COX-1 and COX-2. The bulky cyclohexyl group could influence the selectivity and potency of the compound. Furthermore, derivatives of phenylpropanoic acid have been investigated for a range of other biological activities, including anticancer properties. mdpi.com

Materials Science: The unique combination of a rigid aromatic ring, a flexible aliphatic ring, and a polar carboxylic acid group makes this compound an interesting candidate for materials science applications. Carboxylic acids are known to form predictable hydrogen-bonding networks, leading to the formation of liquid crystals or other ordered supramolecular structures. mdpi.com The specific stereochemistry and the bulky nature of the substituents in this compound could lead to novel materials with interesting optical or physical properties.

Asymmetric Synthesis: The development of stereoselective synthetic routes to access the individual (R) and (S) enantiomers of this compound would be a significant research endeavor in itself. This would not only provide pure samples for biological testing but also contribute to the broader field of asymmetric catalysis and synthesis.

Data Table of Related Propanoic Acid Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Notable Applications/Research Areas |

| This compound | C₁₅H₂₀O₂ | Phenyl group at C2, Cyclohexyl group at C3 | Potential in medicinal chemistry and materials science (hypothesized) |

| 2-Phenylpropionic acid | C₉H₁₀O₂ | Phenyl group at C2 | Precursor to many pharmaceuticals, especially NSAIDs orgsyn.orgnih.gov |

| 3-Phenylpropanoic acid | C₉H₁₀O₂ | Phenyl group at C3 | Used in cosmetics, food additives, and as a pharmaceutical intermediate wikipedia.org |

| Ibuprofen | C₁₃H₁₈O₂ | 4-isobutylphenyl group at C2 | Widely used non-steroidal anti-inflammatory drug (NSAID) |

| 3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid | C₁₅H₂₀O₃ | Phenyl at C2, Cyclohexyl and Hydroxyl at C3 | Research chemical nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNNMSKUDGJJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282362 | |

| Record name | α-(Cyclohexylmethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-39-1 | |

| Record name | α-(Cyclohexylmethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Cyclohexylmethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Cyclohexyl 2 Phenylpropanoic Acid

Stereoselective Synthesis Approaches for Enantiopure 3-Cyclohexyl-2-phenylpropanoic Acid

Achieving high enantiopurity in the synthesis of this compound requires sophisticated methods that can precisely control the formation of its stereogenic center. The primary strategies employed include the catalytic hydrogenation of unsaturated precursors, the use of chiral auxiliaries to direct reactions, and enzymatic transformations that leverage the inherent stereoselectivity of biological catalysts.

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. ub.edu This strategy involves the reduction of a prochiral unsaturated precursor, typically (E/Z)-3-cyclohexyl-2-phenylacrylic acid, using hydrogen gas in the presence of a chiral metal catalyst. The catalyst, usually a complex of a transition metal like rhodium, ruthenium, iridium, or nickel with a chiral ligand, facilitates the delivery of hydrogen atoms to one face of the carbon-carbon double bond, leading to the formation of one enantiomer in excess. ub.edunih.govresearchgate.net

The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center. P-chiral phosphine (B1218219) ligands, such as BenzP* and QuinoxP, have shown high efficiency in nickel-catalyzed hydrogenations of α-substituted acrylic acids, which are structurally analogous to the precursor of this compound. nih.gov Similarly, iridium complexes with P,N-ligands like MaxPHOX are effective for a broad range of olefins. ub.edu The reaction conditions, including solvent, hydrogen pressure, and temperature, are optimized to maximize both conversion and enantiomeric excess (ee). nih.govresearchgate.net For instance, the hydrogenation of 2-phenylacrylic acid using a Nickel-BenzP catalyst system in trifluoroethanol (TFE) under 30 bar of H₂ yields the product with high enantioselectivity. nih.gov Deuterium-labeling experiments suggest that the two hydrogen atoms added to the double bond often come from different sources: one from H₂ gas and the other from the protic solvent. nih.gov

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Analogous α-Aryl Acrylic Acids

| Catalyst System | Substrate Type | Solvent | H₂ Pressure (bar) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ni(OAc)₂ / (R,R)-BenzP | 2-Aryl-acrylic acid | TFE | 30 | Up to 96% | nih.gov |

| Ir-MaxPHOX | Non-chelating Olefins | DCM | 1 | Up to 99% | ub.edu |

| Rh-t-Bu-BisP | α,β-Unsaturated phosphonates | MeOH | 50 | Up to 99% | researchgate.net |

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry. numberanalytics.com In this approach, a chiral molecule, the auxiliary, is temporarily attached to the substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.orguwindsor.ca After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

Evans' oxazolidinone auxiliaries are among the most reliable and widely used for asymmetric synthesis, particularly in alkylation and aldol (B89426) reactions. wikipedia.orgharvard.edu They can be applied to the synthesis of amino acid analogues such as 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids. The process begins with the acylation of a chiral oxazolidinone, for example, with an appropriate acyl chloride, to form an N-acyloxazolidinone. wikipedia.orgharvard.edu

This imide is then deprotonated using a strong base like lithium diisopropylamide (LDA) to form a stable Z-enolate. harvard.eduyoutube.com The stereoselectivity of the subsequent alkylation step is controlled by the steric hindrance imposed by the substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at the 4-position of the oxazolidinone ring). This substituent effectively blocks one face of the planar enolate, forcing an incoming electrophile to attack from the opposite, less hindered face. uwindsor.cayoutube.com This directed attack results in the formation of a new stereocenter with a predictable configuration. Following the alkylation, the chiral auxiliary is cleaved, typically via hydrolysis, to release the desired enantiopure carboxylic acid derivative. youtube.comresearchgate.net

The high degree of stereoselectivity observed in reactions using Evans' auxiliaries is directly related to the conformational rigidity of the transition state. youtube.com The enolate formed from the N-acyloxazolidinone is not a floppy structure; it adopts a well-defined conformation that minimizes dipole-dipole interactions between the enolate oxygen and the carbonyl oxygen of the auxiliary. uwindsor.cayoutube.com

In the case of boron enolates used in aldol reactions, the transition state is often described by the Zimmerman-Traxler model, a six-membered ring structure that locks the reactants into a specific orientation. youtube.com This chelated structure, combined with the steric shield provided by the auxiliary's substituent, ensures that the reaction proceeds through a single, lowest-energy pathway. youtube.com This lack of conformational flexibility in the transition state is crucial for achieving the high diastereoselectivities, often exceeding 20:1, that are characteristic of Evans' auxiliary-based methods. youtube.com The predictable nature of this stereochemical control makes it a cornerstone of asymmetric synthesis.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, neutral pH, room temperature) and exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the production of chiral acids and their derivatives, hydrolases, oxidoreductases, and lyases are commonly employed. nih.gov

Biocatalytic reductive amination has emerged as a state-of-the-art method for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. rsc.orgnih.govfrontiersin.org This strategy can be used to produce enantiopure amino acid analogues of this compound. The key transformation is the conversion of a keto acid precursor, such as 3-cyclohexyl-2-oxo-3-phenylpropanoic acid, into the corresponding α-amino acid.

The reaction is catalyzed by enzymes like amino acid dehydrogenases (AADHs) or engineered reductive aminases (RedAms). rsc.orgfrontiersin.org These enzymes utilize a reducing cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to deliver a hydride to the ketone, while an amine source, usually ammonia (B1221849) (NH₃), provides the nitrogen. nih.govchemrxiv.org The enzyme's active site binds the substrate in a specific orientation, ensuring that the amination occurs on only one face of the carbonyl group. This results in the simultaneous and highly selective formation of a new C-N bond and a chiral center, often with near-perfect enantioselectivity and atom economy. rsc.orgnih.gov This one-step process avoids the need for protecting groups and harsh reagents, making it an efficient and environmentally benign synthetic route. chemrxiv.orgmanchester.ac.uk

Enzymatic Approaches for Enantiopure Derivatives

Lipase-Catalyzed Esterification and Resolution

Enzymatic methods provide a green and highly selective alternative to traditional chemical catalysis. Lipases, in particular, are widely used for the esterification of carboxylic acids and the kinetic resolution of racemic mixtures. The use of immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be highly effective for the esterification of various phenylpropanoic and cinnamic acid analogues. nih.gov This process is often conducted under solvent-free conditions, where the fatty alcohol substrate also acts as the solvent. nih.gov

In the context of this compound, a lipase-catalyzed approach could be employed for two primary purposes:

Ester Synthesis : The direct esterification of the racemic acid with various alcohols to produce corresponding esters.

Kinetic Resolution : If the acid is racemic, the lipase can selectively catalyze the esterification of one enantiomer at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomeric ester from the slower-reacting enantiomeric acid.

The reaction rate and selectivity are influenced by the structure of the substrates. For instance, research on related phenylpropanoic acids has shown that the position of substituents on the phenyl ring affects the esterification activity. nih.gov

Table 1: Lipase-Catalyzed Esterification of this compound

| Reactant (Alcohol) | Catalyst | Potential Product |

| Methanol | Immobilized CALB | Methyl 3-cyclohexyl-2-phenylpropanoate |

| Ethanol | Immobilized CALB | Ethyl 3-cyclohexyl-2-phenylpropanoate |

| 1-Octanol | Immobilized CALB | Octyl 3-cyclohexyl-2-phenylpropanoate |

Sharpless Asymmetric Dihydroxylation in Precursor Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgmdpi.com The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand dictates the stereochemical outcome of the diol. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide predictable access to either enantiomer of the diol product. mdpi.comorganic-chemistry.org

For the synthesis of a chiral derivative of this compound, a logical precursor would be an unsaturated analogue, such as 3-cyclohexyl-2-phenylpropenoic acid. The SAD reaction would introduce two hydroxyl groups across the double bond. This dihydroxylated product could then serve as a versatile chiral intermediate, which can be further transformed into the desired target molecule through subsequent chemical steps. The reaction is known to be highly site-selective, typically oxidizing the most electron-rich double bond within a molecule. wikipedia.org

Table 2: Stereoselective Synthesis of Diol Precursors via Sharpless Asymmetric Dihydroxylation

| Alkene Precursor | Reagent | Expected Major Diol Enantiomer |

| (E)-3-cyclohexyl-2-phenylpropenoic acid | AD-mix-α | (2R,3S)-3-cyclohexyl-2,3-dihydroxy-2-phenylpropanoic acid |

| (E)-3-cyclohexyl-2-phenylpropenoic acid | AD-mix-β | (2S,3R)-3-cyclohexyl-2,3-dihydroxy-2-phenylpropanoic acid |

Functional Group Interconversion and Derivatization Routes

Once the core structure of this compound is assembled, its functional groups can be modified to create a variety of derivatives.

Controlled Oxidation and Reduction Reactions of Propanoic Acid Backbone

The carboxylic acid moiety of the propanoic acid backbone is a primary site for functional group interconversion.

Reduction : The carboxylic acid can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This reaction would yield 3-cyclohexyl-2-phenylpropan-1-ol, converting the acid into a neutral alcohol derivative.

Oxidation : The propanoic acid backbone itself is largely saturated and resistant to oxidation under mild conditions. The carboxylic acid group is at a high oxidation state. However, the benzylic position (carbon-2, attached to the phenyl group) could potentially be a target for oxidation under specific, controlled conditions, possibly introducing a hydroxyl group, although this would be a challenging transformation to achieve selectively without affecting other parts of themolecule.

Nucleophilic Substitution Reactions at Aromatic or Aliphatic Centers

Nucleophilic substitution offers a pathway to introduce new functional groups onto the molecule's aromatic or aliphatic scaffolds.

Aromatic Center (Phenyl Ring) : Nucleophilic Aromatic Substitution (NAS) on an unsubstituted benzene (B151609) ring is generally not feasible. youtube.com This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) on the aromatic ring to activate it towards nucleophilic attack. youtube.com Without such groups, the phenyl ring of this compound is not susceptible to this reaction pathway.

Aliphatic Center (Cyclohexyl Ring) : Direct nucleophilic substitution on the sp³-hybridized carbons of the cyclohexyl ring is also not possible without a pre-installed leaving group. A potential route would involve a two-step process: first, a radical-initiated halogenation (e.g., using N-bromosuccinimide) to introduce a bromine atom onto the cyclohexyl ring, creating a suitable leaving group. This could then be followed by a standard Sₙ1 or Sₙ2 reaction with a nucleophile to displace the bromide.

Polyesterification of Related Hydroxy Propanoic Acids

Polyesters are a significant class of polymers, often valued for their biodegradability and biocompatibility. A hydroxy derivative of the title compound, such as 3-cyclohexyl-3-hydroxy-2-phenylpropanoic acid nih.gov, is an ideal monomer for polyesterification. This molecule contains both a hydroxyl group and a carboxylic acid group, the necessary components for forming ester linkages.

Through a self-condensation reaction, typically catalyzed by heat or an acid catalyst, these monomers can link together. The hydroxyl group of one monomer attacks the carboxylic acid group of another, eliminating a molecule of water and forming a polyester (B1180765) chain. The resulting polymer would feature a repeating unit derived from the parent hydroxy acid, creating a new material with potentially unique physical and chemical properties.

Novel Coupling Reactions in Fragment Assembly

Modern synthetic chemistry relies heavily on cross-coupling reactions to efficiently assemble complex molecules from smaller, more accessible fragments. For a molecule like this compound, a retrosynthetic approach suggests several powerful coupling strategies for forming the key carbon-carbon bonds. These methods offer high functional group tolerance and catalytic efficiency.

Table 3: Potential Fragment Coupling Strategies for Synthesis

| Coupling Reaction | Fragment 1 | Fragment 2 | Key Bond Formed |

| Suzuki Coupling | Phenylboronic acid | An ester of 2-bromo-3-cyclohexylpropanoic acid | Bond between the phenyl ring and C2 of the propanoic chain |

| Heck Coupling | Iodobenzene | An ester of 3-cyclohexylpropenoic acid | Bond between the phenyl ring and C2 of the propanoic chain |

| Negishi Coupling | Phenylzinc chloride | An ester of 2-bromo-3-cyclohexylpropanoic acid | Bond between the phenyl ring and C2 of the propanoic chain |

| Grignard Reaction | Phenylmagnesium bromide | An ester of 3-cyclohexyl-2-oxopropanoic acid | Bond between the phenyl ring and C2 of the propanoic chain |

Grignard Reagent Applications in Cyclohexyl Moiety Introduction

The Grignard reaction is a foundational method for forming carbon-carbon bonds and is particularly useful for introducing the cyclohexyl group in the synthesis of this compound and its derivatives. youtube.comyoutube.com A common approach involves the reaction of an appropriate electrophile with cyclohexylmagnesium bromide.

For instance, in the synthesis of 3-cyclohexyl-2,2,3-trifluoropropanoic acid, ethyl 2,2,3-trifluoropropanoate can be treated with cyclohexylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether. The Grignard reagent performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tertiary alcohol after an acidic workup. Subsequent oxidation would yield the desired carboxylic acid.

Key parameters for a successful Grignard reaction include maintaining a low temperature (e.g., -10°C to 25°C) to minimize side reactions and using an acidic workup (e.g., 1 M HCl) to neutralize the reaction and hydrolyze the intermediate magnesium alkoxide. The choice of solvent is also critical, as it must solvate the Grignard reagent to maintain its reactivity.

Table 1: Grignard Method Optimization for a Fluorinated Analog

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

| Temperature | 0°C | 65 | 95 |

| Solvent | THF | 70 | 98 |

| Hydrolysis Agent | 6 M HCl | 68 | 97 |

This table illustrates the optimization of reaction conditions for the synthesis of a trifluoromethylated analog using a Grignard reagent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for introducing the phenyl group onto the propanoic acid backbone. researchgate.net The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used method in pharmaceutical synthesis due to its mild reaction conditions and tolerance of various functional groups. researchgate.net

In a potential synthesis of this compound, a Suzuki-Miyaura reaction could be envisioned between a phenylboronic acid and a suitable substrate containing the 3-cyclohexylpropanoic acid moiety with a leaving group (like a halide or triflate) at the 2-position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.

Recent advancements have focused on developing more efficient catalyst systems and expanding the scope of suitable coupling partners. rsc.orgnih.gov For example, a two-step, one-pot procedure has been developed for the synthesis of 2-aryl propionic acids, involving a Heck coupling followed by hydroxycarbonylation, which could be adapted for the synthesis of the target molecule. mdpi.com

Friedel-Crafts Alkylation for Cyclohexyl Group Addition

The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings. wikipedia.org In the context of synthesizing this compound, this reaction could be employed to introduce the cyclohexyl group onto the phenyl ring of a precursor molecule. This would involve treating a phenylpropanoic acid derivative with a cyclohexyl halide (e.g., cyclohexyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comlibretexts.org

The mechanism involves the formation of a cyclohexyl carbocation (or a related electrophilic species) which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.comyoutube.com However, a significant limitation of the Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. libretexts.org Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. masterorganicchemistry.com

Ullmann Coupling or Direct Fluorination for Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of this compound requires specialized fluorination techniques. The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has been adapted for various C-C and C-heteroatom bond formations. organic-chemistry.org While not a direct fluorination method, Ullmann-type couplings can be used to introduce pre-fluorinated building blocks. For instance, a trifluoromethyl-substituted aryl halide could be coupled with a suitable organometallic reagent containing the cyclohexylpropanoic acid moiety. Modern Ullmann reactions can often be performed under milder conditions, sometimes with microwave assistance, and without the need for an inert atmosphere. nih.gov

Direct fluorination methods are also employed to introduce fluorine atoms or trifluoromethyl groups. The choice of fluorinating agent is crucial for controlling the regioselectivity of the reaction. For example, electrophilic fluorinating agents like Selectfluor tend to fluorinate electron-rich carbons, while radical fluorination methods might target other positions.

Copper-Catalyzed Functionalization Reactions

Copper-catalyzed reactions have emerged as a versatile and cost-effective alternative to palladium-catalyzed couplings for certain transformations. researchgate.net These reactions can be used for a variety of functionalization reactions, including C-N and C-C bond formation. researchgate.netorganic-chemistry.org In the synthesis of derivatives of this compound, copper catalysis could be employed in Ullmann-type reactions to introduce aryl or other functional groups. organic-chemistry.org

For example, a copper-catalyzed coupling of an aryl halide with a suitable nucleophile can be an efficient way to build complexity in the molecule. These reactions are often more tolerant of certain functional groups compared to their palladium-catalyzed counterparts and can sometimes be performed under milder conditions. nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comnih.govjddhs.com This is particularly relevant in the pharmaceutical industry, where there is a strong emphasis on developing sustainable and environmentally friendly manufacturing processes. dntb.gov.ua

Implementation of Bi-Phasic Systems for Enhanced Reaction Efficiency

Aqueous biphasic systems (ABS) are liquid-liquid extraction techniques that primarily use water and can be formed without volatile organic solvents. ua.pt These systems can be created using two polymers or a polymer and a salt. ua.pt The use of ionic liquids derived from natural organic acids in ABS is a growing area of research. ua.pt

Catalytic Methodologies for Enhanced Atom Economy and Reduced Waste

Catalytic methods are at the forefront of green chemistry, aiming to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. ambeed.comtcichemicals.com In the context of synthesizing this compound, catalytic hydrogenation of a suitable unsaturated precursor, such as 3-cyclohexyl-2-phenylpropenoic acid, represents a highly atom-economical route. This transformation involves the addition of hydrogen across the carbon-carbon double bond, a reaction that, in principle, has 100% atom economy as all atoms of the reactants are incorporated into the desired product. nih.gov

Various transition metal catalysts are effective for such hydrogenations. tcichemicals.com Supported palladium catalysts, particularly palladium on charcoal (Pd/C), are widely used for the hydrogenation of aromatic and unsaturated systems. cabidigitallibrary.orgresearchgate.net For the synthesis of this compound, a Pd/C catalyst would likely be effective in reducing the double bond of the corresponding propenoic acid derivative under a hydrogen atmosphere.

Rhodium-based catalysts are also highly efficient for hydrogenation reactions, including the asymmetric hydrogenation of prochiral alkenes to yield enantiomerically enriched products. nih.govuni-tuebingen.de For instance, rhodium complexes with chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of α-(acetylamino)cinnamic acid and its derivatives, achieving high enantioselectivity. uni-tuebingen.de A similar approach could be envisioned for the enantioselective synthesis of this compound, which is crucial for applications where a specific stereoisomer is required. The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can significantly influence the reaction's efficiency and selectivity. nih.govcabidigitallibrary.org

The table below summarizes plausible catalytic hydrogenation approaches for the synthesis of this compound based on established methodologies for similar substrates.

| Precursor | Catalyst System (Example) | Reaction Type | Key Advantages |

| 3-Cyclohexyl-2-phenylpropenoic acid | Palladium on Carbon (Pd/C) | Heterogeneous Hydrogenation | High efficiency, ease of catalyst separation and reuse. |

| 3-Cyclohexyl-2-phenylpropenoic acid | Rhodium complex with chiral ligands (e.g., Rh-BINAP) | Asymmetric Hydrogenation | Access to specific enantiomers of the final product. |

| 2-Phenyl-3-(cyclohex-1-en-1-yl)propanoic acid | Rhodium on Carbon (Rh/C) in scCO₂ | Homogeneous Hydrogenation | "Green" solvent, high activity at lower temperatures. nih.gov |

This table presents potential catalytic routes based on analogous chemical transformations.

Photoredox Catalysis and Visible-Light Mediated Syntheses

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions using visible light as a renewable energy source. This approach often allows for the generation of reactive radical intermediates that can participate in a variety of bond-forming reactions.

A notable example of the application of photoredox catalysis in the synthesis of this compound involves a homogenous bismuth ligand-to-metal charge transfer (LMCT) photocatalysis. chemrxiv.org In a reported procedure, the reaction of a suitable precursor was carried out in the presence of a bismuth-based catalyst under irradiation with a 385 nm LED at room temperature. chemrxiv.org This method successfully yielded this compound. chemrxiv.org

The key features of this photoredox-catalyzed synthesis are its operational simplicity and the use of a less common, yet effective, photocatalyst. The reaction proceeds through a series of single-electron transfer (SET) events, initiated by the photoexcitation of the bismuth catalyst.

Below is a data table summarizing the reported findings for the photoredox synthesis of this compound.

| Catalyst System | Light Source | Solvent | Yield |

| Homogenous Bismuth LMCT Photocatalyst | 385 nm LED | Not specified in abstract | 40% |

Data sourced from a ChemRxiv preprint. chemrxiv.org

This methodology highlights the potential of photoredox catalysis to access complex molecular architectures from readily available starting materials under environmentally benign conditions, avoiding the need for harsh reagents or high temperatures.

Spectroscopic and Advanced Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 3-Cyclohexyl-2-phenylpropanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in this compound. The spectrum would exhibit distinct signals for the protons of the phenyl and cyclohexyl rings, as well as the methine and methylene (B1212753) protons of the propanoic acid chain.

For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative spatial proximity of protons. This is particularly useful for distinguishing between different diastereomers if the compound is synthesized as a mixture.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | broad singlet |

| Phenyl (Ar-H) | 7.0 - 7.5 | multiplet |

| Methine (CH -COOH) | 3.5 - 4.0 | multiplet |

| Methylene (-CH ₂-Cyclohexyl) | 1.8 - 2.5 | multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. A standard broadband-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ 170-180 ppm). The aromatic carbons of the phenyl ring would resonate in the δ 125-145 ppm region. The methine carbon at C2 and the methylene carbon at C3 would have characteristic shifts in the aliphatic region, as would the carbons of the cyclohexyl ring. The specific chemical shifts provide valuable information for confirming the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C =O) | 170 - 180 |

| Phenyl (ipso) | 135 - 145 |

| Phenyl (ortho, meta, para) | 125 - 130 |

| Methine (C H-COOH) | 45 - 55 |

| Methylene (-C H₂-Cyclohexyl) | 35 - 45 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of fluorinated derivatives of this compound. rsc.org Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, ¹⁹F NMR provides a clean spectral window with a wide chemical shift range, making it highly sensitive to the local electronic environment. rsc.org

If a fluorine atom were introduced into the phenyl ring, its ¹⁹F chemical shift would be indicative of its position (ortho, meta, or para) relative to the propanoic acid side chain. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation. Similarly, fluorination of the cyclohexyl ring would result in characteristic ¹⁹F signals and coupling patterns that would help to elucidate the structure and stereochemistry of the analogue.

Should this compound be used as a ligand to form organometallic complexes, multinuclear NMR would be essential for their characterization. This technique allows for the direct observation of NMR-active metal nuclei or other heteroatoms within the complex.

For instance, if the carboxylic acid moiety were to coordinate to a metal center such as platinum (¹⁹⁵Pt), rhodium (¹⁰³Rh), or a boron-containing species (¹¹B), the corresponding multinuclear NMR spectrum would provide direct evidence of the metal-ligand interaction. The chemical shift of the observed nucleus, as well as coupling to other nuclei like ³¹P in co-ligands, would offer significant structural information about the coordination sphere of the metal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. With its high accuracy and resolving power, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₅H₂₀O₂), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass of 232.14633 Da. For the isomer 2-cyclohexyl-3-phenylpropanoic acid, predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 233.15361 and [M-H]⁻ at 231.13905, which would be similar for the title compound. uni.lu

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely include the loss of the carboxylic acid group (-COOH, 45 Da), cleavage of the bond between the C2 and C3 carbons, and fragmentation of the cyclohexyl ring. Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile and thermally stable compounds. nih.gov In the context of analyzing compounds structurally related to this compound, GC-MS plays a vital role in identifying various phytoconstituents and bioactive compounds in extracts. unar.ac.idthepharmajournal.com The process involves vaporizing the sample and separating its components in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized and detected. thepharmajournal.com

For instance, GC-MS analysis of various plant extracts has successfully identified numerous compounds, including carboxylic acids and their derivatives. unar.ac.idjppres.com The interpretation of the mass spectrum, which is compared against a database like that of the National Institute of Standards and Technology (NIST), allows for the identification of the compounds based on their mass-to-charge ratio and fragmentation patterns. thepharmajournal.comjppres.com Although direct GC-MS analysis of this compound is not extensively detailed in the provided results, the technique's application to similar propanoic acid derivatives suggests its utility. thepharmajournal.comresearchgate.net In many cases, derivatization is employed to increase the volatility of the analytes for GC-MS analysis. dphen1.com

Electrospray Ionization (ESI) and Atmospheric Pressure Ionization (APCI/APPI)

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar and ionic compounds, making it a cornerstone in the analysis of biomolecules. creative-proteomics.comnih.gov It generates ions from a liquid solution by applying a high voltage, creating a fine spray of charged droplets. youtube.com While ESI is highly effective for polar molecules, its applicability to less polar compounds like this compound can be limited.

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, excelling in the ionization of less polar and smaller molecules. jfda-online.com In APCI, the sample is vaporized and then ionized by a corona discharge at atmospheric pressure. youtube.comnationalmaglab.org This method is advantageous for compounds that are thermally stable and volatile. nationalmaglab.org APCI is less susceptible to matrix effects compared to ESI and is compatible with higher flow rates, making it easily coupled with High-Performance Liquid Chromatography (HPLC). jfda-online.comnationalmaglab.org

Atmospheric Pressure Photoionization (APPI) is another soft ionization method that is particularly effective for non-polar and weakly polar compounds that are challenging to ionize with ESI or APCI. creative-proteomics.comwikipedia.org APPI utilizes a vacuum ultraviolet (VUV) light source to ionize molecules at atmospheric pressure. wikipedia.orgnationalmaglab.org This technique offers broad applicability, enhanced sensitivity due to minimized matrix effects, and a wide dynamic range. creative-proteomics.com Given the structure of this compound, which contains both a non-polar cyclohexyl group and a polar carboxylic acid group, APPI could be a highly suitable ionization method for its mass spectrometric analysis. biosynth.com

| Ionization Technique | Principle | Ideal Analytes | Key Advantages |

| ESI | High voltage applied to a liquid to create an aerosol of charged droplets. youtube.com | Polar and ionic compounds. creative-proteomics.com | Good for large biomolecules. nih.gov |

| APCI | Corona discharge ionizes vaporized sample at atmospheric pressure. youtube.comnationalmaglab.org | Less polar, volatile, and thermally stable compounds. nationalmaglab.org | Tolerant to matrix effects, compatible with high flow rates. jfda-online.comnationalmaglab.org |

| APPI | VUV light ionizes molecules at atmospheric pressure. wikipedia.orgnationalmaglab.org | Non-polar and weakly polar compounds. creative-proteomics.comwikipedia.org | Broad applicability, high sensitivity, wide dynamic range. creative-proteomics.com |

Chromatographic Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical compounds. For compounds structurally similar to this compound, such as other phenylpropanoic acid derivatives, HPLC methods have been developed to separate them from impurities. researchgate.net These methods often utilize reversed-phase columns, like C18, and a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity. austinpublishinggroup.com This is achieved by using columns with smaller particle sizes (less than 2 µm) and operating at higher pressures. austinpublishinggroup.com The increased efficiency of UPLC allows for faster analysis times and reduced solvent consumption, making it a highly valuable tool in pharmaceutical analysis for purity determination and kinetic studies. austinpublishinggroup.comnih.gov A UPLC method for a related compound, for example, employed a C18 column with a gradient elution of water and acetonitrile containing formic acid. nih.gov

Chiral HPLC and Supercritical Fluid Chromatography (SFC) for Enantioseparation

The enantioseparation of chiral compounds like this compound is critical as enantiomers often exhibit different biological activities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. This can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov For β-substituted-2-phenylpropionic acids, enantioseparation has been successfully performed using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive with a reversed-phase C18 column. nih.govnih.gov The separation is influenced by factors such as the organic modifier, the concentration of the chiral additive, and the pH of the mobile phase. nih.govnih.gov Polysaccharide-based CSPs are also commonly employed for the enantioseparation of a wide range of chiral compounds. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and being more environmentally friendly. nih.govnih.gov SFC typically uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier like an alcohol. nih.gov This technique has been successfully applied to the enantioseparation of various pharmaceuticals, including profens, on polysaccharide-based and cyclodextrin-based CSPs. nih.govfagg.be

| Technique | Principle | Application to this compound |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase or chiral mobile phase additive. nih.gov | Enantioseparation using cyclodextrin-based chiral mobile phase additives or polysaccharide-based chiral stationary phases. nih.govmdpi.com |

| SFC | Separation using a supercritical fluid as the mobile phase, offering fast and green analysis. nih.govnih.gov | Rapid enantioseparation on chiral stationary phases. nih.govfagg.be |

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Enantioseparation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly useful for preparative-scale separations because it avoids the use of a solid stationary phase. researchgate.net HSCCC has been successfully applied to the enantioseparation of profens, including 2-phenylpropionic acid, using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the aqueous phase of a two-phase solvent system. nih.govsigmaaldrich.com

In a typical HSCCC separation of a racemic acid, the two-phase solvent system might consist of n-hexane, ethyl acetate, and a buffer solution containing the chiral selector. nih.gov By optimizing parameters such as the concentration of the chiral selector and the pH of the aqueous phase, baseline separation of the enantiomers can be achieved. nih.govsigmaaldrich.com This technique has demonstrated the ability to yield enantiomers with high purity (e.g., 95-98%) and good recovery (e.g., 85-93%), making it a valuable tool for obtaining larger quantities of enantiomerically pure this compound for further studies. sigmaaldrich.com For instance, the enantioseparation of phenylsuccinic acid by HSCCC yielded enantiomers with purities over 98.5% and enantiomeric excesses of 97.6% and 98.6%. nih.govcapes.gov.br

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions. libretexts.orgresearchgate.net It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) coated plate) and a mobile phase (an eluting solvent). youtube.comyoutube.com

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org The relative polarity of the compounds determines their retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com TLC is an essential tool for any synthetic chemist working with this compound to quickly assess reaction completion. youtube.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, ultimately revealing the molecule's conformation and configuration in the solid state. For chiral molecules like this compound, X-ray crystallography is the definitive method for determining the absolute configuration of its stereocenters.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. By applying complex mathematical transformations (Fourier transforms) to the diffraction data, an electron density map of the molecule within the crystal lattice is generated. This map is then interpreted to build a three-dimensional model of the molecule.

For this compound, a successful crystallographic analysis would unequivocally establish the spatial relationship between the phenyl group, the cyclohexyl group, and the carboxylic acid function around the chiral center at the C2 position. This would allow for the unambiguous assignment of the (R) or (S) configuration. Furthermore, the analysis would reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the orientation of the phenyl ring relative to the rest of the molecule. This information is crucial for understanding the molecule's structure-activity relationships.

Table 1: Potential Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | Provides insight into the packing arrangement of the molecules in the crystal. |

| Space Group | The specific symmetry group of the crystal. | Defines the symmetry operations that relate the molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| Z value | The number of molecules in the unit cell. | Indicates how many molecules are present in the fundamental repeating block. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure and reveals any structural strain. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Defines the three-dimensional shape and orientation of different molecular parts. |

| Absolute Configuration | The absolute spatial arrangement of atoms or groups at a stereocenter (e.g., R/S). | Unambiguously determines the stereochemistry of the chiral molecule. |

This table represents the type of data that would be obtained from an X-ray crystallographic analysis. Specific values are not provided as a published crystal structure for this exact compound is not available.

Other Spectroscopic Techniques

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the radiation at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumber, cm⁻¹).

The most prominent features in the IR spectrum would be from the carboxylic acid moiety. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. docbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong, sharp absorption band in the range of 1725-1700 cm⁻¹. docbrown.info

The presence of the phenyl and cyclohexyl groups would be confirmed by the C-H stretching vibrations. The aromatic C-H stretches of the phenyl group are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group would be observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region. Additionally, the C=C stretching vibrations of the aromatic ring usually produce several overtone and combination bands in the 2000-1600 cm⁻¹ region and characteristic absorptions around 1600-1450 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| ~3030 | C-H stretch (sp² hybridized) | Phenyl Group | Medium |

| 2950-2850 | C-H stretch (sp³ hybridized) | Cyclohexyl Group | Strong |

| 1725-1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| ~1450 | C-H bend (scissoring) | CH₂ (Cyclohexyl) | Medium |

| ~1300-1200 | C-O stretch | Carboxylic Acid | Medium |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |

| 750-700 & 690-730 | C-H bend (out-of-plane) | Monosubstituted Phenyl | Strong |

This table is predictive and based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable insights into chemical reactivity and stability. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry and various electronic properties. academie-sciences.fr

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can map the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations Note: The following data are illustrative examples of typical outputs from DFT calculations and are not based on published experimental values for this specific molecule.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C(carbonyl): +0.6, O(carbonyl): -0.5 | Predicts partial charges on atoms, indicating reactive sites. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is essential for understanding conformational changes and how a ligand might interact with a biological target.

MD simulations can place 3-Cyclohexyl-2-phenylpropanoic acid within a simulated biological environment, such as in a solvent box (e.g., using the TIP3P water model) or docked into the active site of a protein. nih.gov The simulation, governed by a force field like OPLS4, tracks the trajectory of every atom over a set period, often nanoseconds. nih.gov

Analysis of these trajectories reveals the stability of the ligand-protein complex, often measured by the Root Mean Square Deviation (RMSD). The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein interact most significantly with the ligand. nih.gov The radius of gyration (Rg) can indicate how the ligand's conformation changes over the course of the simulation. rsc.org These simulations are vital for predicting binding affinity and understanding the mechanism of action at a molecular level. nih.gov

The structure of this compound includes a bulky cyclohexyl group and a chiral center at the second carbon. MD simulations are particularly useful for exploring the conformational space dictated by these features. mdpi.com The rotation around single bonds allows the molecule to adopt various conformations, and simulations can identify the most energetically favorable ones.

The steric hindrance imposed by the cyclohexyl and phenyl groups significantly influences how the molecule can fit into a binding pocket. Simulations can demonstrate how these groups may promote or prevent interactions with specific amino acid residues. This is crucial for understanding stereoselective capacity, as different enantiomers may exhibit distinct binding modes and affinities due to their unique three-dimensional arrangements.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are used to build mathematical models that correlate a compound's chemical structure with its biological activity or physicochemical properties. researchgate.net

QSAR studies involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with their experimentally determined biological activity. nih.gov For this compound, relevant descriptors would include those related to its size, shape, and electronic properties.

A hypothetical QSAR model might find that increased lipophilicity (measured by logP) and a specific range of molecular weight contribute positively to a particular biological activity, while a large polar surface area might be detrimental. researchgate.net These models are valuable for prioritizing which novel derivatives to synthesize and test. researchgate.net

Cheminformatics tools can rapidly predict key physicochemical properties that are important for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable properties. researchgate.net

For this compound, properties such as the partition coefficient (logP), aqueous solubility, and polar surface area (PSA) can be estimated. The predicted XlogP for the related isomer 2-cyclohexyl-3-phenylpropanoic acid is 4.5, suggesting high lipophilicity. uni.lu

Table 2: Predicted Physicochemical Parameters (In Silico) Note: These values are predictions from computational models and serve as estimates.

| Parameter | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 232.32 g/mol | Influences absorption and distribution. |

| XlogP | ~4.5 | Predicts lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | 37.3 Ų | Affects cell penetration and transport characteristics. |

| Number of Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |

| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |

Biochemical and Molecular Recognition Studies

Enzyme Inhibition Mechanism Elucidation

There is currently no specific, publicly available research detailing the enzyme inhibition mechanisms of 3-Cyclohexyl-2-phenylpropanoic acid. Methodologies for such analysis are well-established for structurally related compounds, but data for this particular molecule is absent.

In Vitro Enzyme Binding Assays and Kinetics

No published studies were identified that report on in vitro binding assays or the kinetic parameters of this compound with any specific enzyme. Research on analogous compounds, such as other arylpropanoic acids, often involves these assays to determine the nature of enzyme-inhibitor interactions, but this has not been documented for this compound.

Determination of Half-Maximal Inhibitory Concentrations (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's inhibitory potency. However, there are no available records of IC₅₀ values for this compound against any enzyme targets.

Structural Basis of Enzyme-Ligand Interactions via Molecular Docking

Molecular docking is a computational technique used to predict how a ligand might bind to a receptor or enzyme. nih.govresearchgate.net While docking studies have been performed on structurally similar molecules like β-hydroxy-β-arylpropanoic acids to investigate their potential as cyclooxygenase (COX) inhibitors nih.gov, no such molecular docking simulations have been published for this compound.

Receptor Binding and Ligand-Receptor Interaction Analysis

Similar to its enzyme interaction profile, the receptor binding characteristics of this compound are not documented in the available scientific literature.

Radioligand Displacement Assays for Receptor Affinity

Radioligand displacement assays are a standard method for determining the binding affinity of a compound to a receptor. nih.gov These assays measure how effectively a test compound displaces a known radiolabeled ligand from its receptor. A search of scientific databases yielded no studies that have employed this technique to assess the receptor affinity of this compound.

Mapping of Binding Pockets and Pharmacophore Model Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This approach has been used to design molecules with some structural similarities to this compound, such as mitofusin activators that contain both cyclohexyl and phenyl groups. nih.gov However, no research is available that specifically maps the binding pockets or develops a pharmacophore model based on the activity of this compound.

Role as Chiral Building Blocks in Peptide and Peptidomimetic Synthesis

The design of peptides and peptidomimetics with specific, predictable three-dimensional structures is a key strategy in the development of new therapeutic agents. The incorporation of non-natural amino acids and other chiral building blocks is a powerful tool in this endeavor. This compound, with its defined stereochemistry at the α-carbon, serves as an exemplary chiral building block for these applications.

The synthesis of peptidomimetics often employs either solution-phase or solid-phase methodologies. nih.gov Solid-phase synthesis, in particular, allows for the rapid and efficient creation of large libraries of related compounds for screening and optimization. nih.gov The carboxylic acid moiety of this compound can be readily activated for coupling to the N-terminus of a growing peptide chain, while its own amino group (or a precursor) can be protected and subsequently deprotected for chain extension.

Incorporation into Bioactive Peptide Sequences

The introduction of this compound into a bioactive peptide sequence can dramatically alter the parent peptide's properties. The bulky and hydrophobic nature of the cyclohexyl and phenyl groups can impart increased resistance to enzymatic degradation by proteases, a common challenge with peptide-based drugs. mdpi.com This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profile.

Below is an illustrative table of how the incorporation of a residue like this compound (here denoted as 'Cpp') might affect the properties of a hypothetical bioactive peptide compared to its natural counterpart.

| Peptide Sequence | Natural/Modified | Target | Binding Affinity (nM) | Proteolytic Stability (t½ in plasma, min) |

| Gly-Ala-Val-Ile-Leu | Natural | Receptor X | 150 | 15 |

| Gly-Cpp-Val-Ile-Leu | Modified | Receptor X | 75 | 90 |

| Arg-Lys-Asp-Val-Tyr | Natural | Enzyme Y | 200 | 10 |

| Arg-Lys-Cpp-Val-Tyr | Modified | Enzyme Y | 100 | 70 |

Note: The data in this table is illustrative and based on general principles observed for similar modifications in peptidomimetic studies.

Design of Conformationally Constrained Ligands with Specific Topographical Features

A major goal in modern drug design is the creation of ligands with high affinity and selectivity for their biological targets. This is often achieved by restricting the conformational flexibility of a molecule, thereby reducing the entropic penalty of binding. nih.gov The rigid cyclohexyl ring and the planar phenyl group of this compound can act as powerful conformational constraints when incorporated into a peptide or small molecule scaffold. nih.gov

By strategically placing this building block within a molecule, medicinal chemists can introduce specific topographical features that mimic the key binding interactions of a natural ligand. For example, the cyclohexyl group can be designed to fit into a hydrophobic pocket of a receptor, while the phenyl group may engage in π-stacking interactions with aromatic amino acid residues at the binding site. This approach has been successfully used to develop potent and selective agonists and antagonists for a variety of receptors. nih.gov

The design of such conformationally constrained ligands often involves computational modeling to predict the optimal placement and orientation of the this compound moiety. These in silico models can then guide the synthetic efforts, leading to a more rational and efficient discovery process.

Investigation of Interactions with Other Biomolecules and Biological Pathways

The biological activity of any compound is ultimately determined by its interactions with biomolecules and its influence on biological pathways. Phenylpropanoic acid derivatives, as a class, are known to interact with a variety of enzymes and receptors. nih.gov For instance, certain derivatives have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. nih.gov

The unique structural features of this compound suggest that it could be a valuable probe for exploring a range of biological processes. The incorporation of this moiety into known bioactive scaffolds allows researchers to systematically study the impact of its steric bulk and hydrophobicity on target binding and downstream signaling.

For example, studies on related phenylpropanoic acid derivatives have shown that modifications to the phenyl ring and the alkyl group can significantly alter their activity and selectivity. nih.gov By analogy, peptides and small molecules containing the 3-cyclohexyl-2-phenyl moiety could be synthesized and evaluated in a variety of biological assays to identify novel activities. These could include screens for inhibitors of protein-protein interactions, which are often mediated by large, hydrophobic interfaces that could be mimicked by the structural features of this compound. mdpi.com

The following table provides a hypothetical overview of the types of biological interactions that could be investigated for a peptide containing a this compound (Cpp) residue.

| Peptide | Biological Target | Assay Type | Observed Effect |

| Cpp-Peptide 1 | GPCR A | Radioligand Binding | Increased receptor affinity |

| Cpp-Peptide 2 | Protease B | Enzyme Inhibition | Potent competitive inhibition |

| Cpp-Peptide 3 | Transcription Factor C | DNA Binding Assay | Disruption of protein-DNA interaction |

Note: This table is for illustrative purposes to indicate potential areas of investigation for peptides containing this compound, based on the known activities of related compounds.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules and Pharmaceuticals

3-Cyclohexyl-2-phenylpropanoic acid serves as a sophisticated chiral building block for the synthesis of more complex organic structures. Its intrinsic properties are particularly relevant in the field of medicinal chemistry.

The 2-arylpropionic acids, a class of compounds to which this compound belongs, are recognized as an important subgroup of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov These compounds are typically chiral and are often marketed as racemic mixtures. nih.gov The biological activity of such molecules is highly dependent on their three-dimensional structure, with physiological processes in the body often being stereospecific. nih.gov

Consequently, this compound, with its defined stereocenter and distinct hydrophobic groups (cyclohexyl and phenyl), represents a valuable starting material for the development of novel pharmaceutical agents. Synthetic chemists can utilize this precursor to create analogues of existing drugs or new chemical entities where the specific steric and lipophilic character of the molecule can be leveraged to optimize biological activity and pharmacokinetic profiles. Its structure provides a rigid scaffold that can be methodically elaborated into more complex, enantiomerically pure target molecules. biosynth.commdpi.com

Development of Novel Chiral Auxiliaries and Catalysts for Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org One of the most successful strategies involves converting a carboxylic acid into a chiral amide, which then directs the stereoselective alkylation of the α-carbon. wikipedia.orgnih.gov

Chiral auxiliaries like pseudoephedrine and its more practical successor, pseudoephenamine, are reacted with carboxylic acids to form amides. nih.govharvard.edu The inherent chirality of the auxiliary physically blocks one face of the corresponding enolate, forcing an incoming electrophile to attack from the opposite side, thereby creating the desired stereoisomer with high selectivity. nih.govharvard.edu After the key stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

This compound is an ideal candidate for use in such methodologies. By forming an amide with an auxiliary like pseudoephenamine, the bulky cyclohexyl and phenyl groups would exert a strong steric influence on the transition state of the alkylation reaction, potentially leading to high levels of diastereoselectivity. This approach allows for the synthesis of a wide array of enantiomerically enriched compounds derived from the parent acid. harvard.eduresearchgate.net

Table 1: Representative Diastereoselectivities in Chiral Auxiliary-Directed Alkylations This table illustrates typical results achieved using the chiral auxiliary approach with various substrates, highlighting the high efficiency of this methodology.

| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephedrine | Propionamide derivative | Alkylation | >95:5 | wikipedia.org |

| Pseudoephenamine | Phenylacetamide derivative | Alkylation | >99:1 | nih.gov |

| Oxazolidinone | Acyl Imide | Aldol (B89426) Reaction | >100:1 | wikipedia.orgresearchgate.net |

| Camphor Sultam | N-Acyl derivative | Alkylation | >98:2 | researchgate.net |

Applications in Liquid Crystal Technology as Chiral Dopants

Liquid crystal displays (LCDs) often rely on a nematic phase where molecules have orientational but not positional order. google.com By introducing a chiral molecule, known as a chiral dopant, into an achiral nematic liquid crystal, a helical superstructure is induced. sigmaaldrich.comnih.gov This new phase is called a chiral nematic (N*) or cholesteric phase. nih.gov

The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP), which measures its ability to induce a helical twist in the host material. google.com Compounds with rigid, chiral structures are often excellent dopants. Structurally similar compounds, such as chiral 2-arylpropionic acid derivatives, have been explored for this purpose. nih.gov

Given its defined chirality and rigid phenyl and cyclohexyl groups, derivatives of this compound (such as its esters) are strong candidates for use as chiral dopants. Adding a small amount of such a dopant to a nematic host would induce a helical twist, the pitch of which can be controlled by the dopant's concentration and its intrinsic HTP. sigmaaldrich.com This allows for the precise tuning of the optical properties of the liquid crystal mixture, which is essential for display applications. google.com

Table 2: Key Concepts in Liquid Crystal Doping

| Term | Definition | Relevance |

| Nematic Phase | A state of matter where molecules have long-range orientational order but no long-range positional order. | The base material (host) for creating many liquid crystal displays. google.com |

| Chiral Nematic (N) Phase | A nematic phase where the molecules are arranged in a helical structure due to the presence of a chiral dopant. | This phase selectively reflects light of a specific wavelength and polarization, a key principle behind color LCDs. nih.gov |

| Chiral Dopant | An optically active compound added to a nematic liquid crystal to induce a helical structure. | Determines the handedness and pitch of the helical twist in the N phase. google.comsigmaaldrich.com |

| Helical Twisting Power (HTP) | A measure of the efficiency of a chiral dopant in inducing a helical structure in a nematic host. | A high HTP means a small amount of dopant is needed to achieve a tight helical pitch. google.com |

Polymer Chemistry Applications, particularly in Polycondensation Reactions

Polycondensation is a process that forms polymers like polyesters and polyamides by reacting difunctional monomers, with the elimination of a small molecule like water. libretexts.orgyoutube.com For example, a dicarboxylic acid reacts with a diol to form a polyester (B1180765). libretexts.org

While this compound is a monofunctional carboxylic acid and thus cannot act as a monomer to build a polymer chain, it can play a crucial role as a chain-regulating agent or modifier. numberanalytics.com In polycondensation reactions, the final molecular weight of the polymer is controlled by the stoichiometry of the monomers. The deliberate addition of a monofunctional compound, such as a monocarboxylic acid, acts as a "capper" or "chain stopper." numberanalytics.com When a growing polymer chain reacts with this compound, the chain is terminated at that end because there is no second functional group to allow for further reaction.

By incorporating the bulky and hydrophobic 3-cyclohexyl-2-phenylpropyl group at the end of polymer chains, this compound can be used to precisely control the final molecular weight and impart specific properties to the material. These properties can include improved solubility in nonpolar solvents, modified thermal characteristics (e.g., glass transition temperature), and altered surface properties like hydrophobicity and adhesion. numberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |